Gallic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4,5-trihydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,8-10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTHITQWFMADLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O5 | |
| Record name | GALLIC ACID | |
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| Record name | gallic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Gallic_acid | |
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Related CAS |
31387-49-2 | |
| Record name | Benzoic acid, 3,4,5-trihydroxy-, homopolymer | |
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DSSTOX Substance ID |
DTXSID0020650 | |
| Record name | Gallic acid | |
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Molecular Weight |
170.12 g/mol | |
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Physical Description |
Gallic acid is an odorless white solid. Sinks in water. (USCG, 1999), Colorless or slightly yellow solid; [Hawley] White hygroscopic solid; [ICSC] White or cream colored powder; [MSDSonline], Solid, WHITE HYGROSCOPIC CRYSTALS. | |
| Record name | GALLIC ACID | |
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| Record name | GALLIC ACID | |
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Boiling Point |
SUBLIMES (NTP, 1992), 501.00 °C. @ 760.00 mm Hg | |
| Record name | GALLIC ACID | |
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Solubility |
Sparingly soluble (NTP, 1992), 1 G DISSOLVES IN: 87 ML WATER, 3 ML BOILING WATER, 6 ML ALCOHOL, 100 ML ETHER, 10 ML GLYCEROL, 5 ML ACETONE; PRACTICALLY INSOL IN BENZENE, CHLOROFORM, PETROLEUM ETHER., Water solubility = 1.19X10+4 mg/l @ 25 °C, Soluble in oxygenated solvents, 11.9 mg/mL at 20 °C, Solubility in water, g/100ml: 1.1 (moderate) | |
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| Record name | GALLIC ACID | |
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| Record name | Gallic acid | |
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Density |
1.7 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.69 kg/l at 20 °C, Density = 1.694 g/cu m at 6 °C, Relative density (water = 1): 1.7 | |
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Vapor Pressure |
0.00000012 [mmHg] | |
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Color/Form |
Colorless or slightly yellow cyrstalline needles or prisms., NEEDLES FROM ABSOLUTE METHANOL OR CHLOROFORM, White needles | |
CAS No. |
149-91-7, 6274-40-4 | |
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| Record name | Gallic acid | |
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Melting Point |
432 to 464 °F (decomposes) (NTP, 1992), sublimes at 210, Sublimes at 210 °C giving a stable form with melting point 258 to 265 °C (dec) and an unstable form with melting point 225 to 230 °C, 258 - 265 °C | |
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Preparation Methods
Condensation of Tricarballylic Ester and Mesoxalic Ester Acetal
A patented method (US3560569A) involves the condensation of trimethyl tricarballylate (tricarballylic ester) with dimethyl(ethylenedioxy)malonate (mesoxalic ester acetal) in the presence of sodium methoxide. The reaction proceeds via Claisen condensation to form a carbocyclic intermediate, which undergoes acid-catalyzed hydrolysis to yield gallic acid.
Key Parameters:
- Catalyst: Sodium methoxide (0.05–0.5 molar equivalents) in methanol or ethanol.
- Temperature: 50–80°C during condensation; 40–90°C during hydrolysis.
- Acidification: Sulfuric or hydrochloric acid (0.001–1 M) neutralizes the base and hydrolyzes ester groups.
Mechanism:
- Base-induced deprotonation of tricarballylic ester forms a carbanion.
- Nucleophilic attack on mesoxalic ester acetal generates a six-membered ring intermediate.
- Acidic hydrolysis cleaves the acetal and ester groups, followed by decarboxylation to yield this compound.
Yield Optimization:
- Solvent Choice: Toluene or xylene facilitates azeotropic removal of water during acetal formation.
- Reaction Time: 2–4 hours for condensation; 6–8 hours for hydrolysis.
Table 1: Synthetic Conditions and Outcomes
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Condensation Temp | 50–80°C | 78–82 | 90–95 |
| Hydrolysis Acid Conc. | 0.1–0.5 M H₂SO₄ | 85–88 | 92–97 |
| Solvent System | Toluene/Ethanol | 80 | 94 |
Industrial Synthesis via Hydrolysis of Tannins
The CA2215251C patent outlines an industrial process using tara powder (40% tannic acid) hydrolyzed under acidic conditions. Hydrolysis breaks tannins into this compound and glucose, followed by multi-stage purification.
Industrial Protocol:
- Hydrolysis: Tara powder reacted with 7.2–18% HCl at 90–100°C under nitrogen.
- Coagulation: Polymeric impurities removed using aluminum sulfate (coagulant) and polyacrylamide (flocculant).
- Decolorization: Activated carbon and sodium hydrosulfite reduce oxidative byproducts.
- Crystallization: Two-stage cooling (4°C then −10°C) isolates 99.5% pure this compound.
Advantages:
- Scalable to metric ton batches.
- Utilizes renewable tannin sources.
Limitations:
Extraction from Natural Sources
Solvent Extraction from Penthorum chinense
An orthogonal design study optimized this compound extraction from Penthorum chinense using ethanol-water mixtures.
Optimal Conditions:
- Ethanol Concentration: 60% (v/v).
- Temperature: 90°C.
- Solid/Liquid Ratio: 1:30 (g/mL).
- Time: 2.5 hours.
Yield: 4.85% this compound content in crude extract.
Table 2: Extraction Efficiency Under Varied Parameters
| Factor | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Ethanol Concentration | 40–80% | 60% | Maximizes solubility |
| Temperature | 70–100°C | 90°C | Enhances diffusion |
| Extraction Time | 1–4 hours | 2.5 hours | Balances efficiency |
Mechanism: Ethanol disrupts plant cell walls, releasing bound this compound. Higher temperatures improve mass transfer but risk thermal degradation.
Purification Techniques
Crystallization and Decolorization
Industrial processes employ sequential crystallization steps:
- Coarse Crystallization: Cooling hydrolyzed solutions to 4°C precipitates 90–92% pure this compound.
- Recrystallization: Dissolving crude crystals in hot water with activated carbon removes pigments.
Purity Enhancement:
- Activated Carbon: Reduces absorbance at 420 nm by 95%.
- Reducing Agents: Sodium hydrosulfite prevents quinone formation.
Analytical Methods for Quality Control
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection (272 nm) is the gold standard for quantifying this compound.
Typical Conditions:
- Column: C18 reverse-phase (250 × 4.6 mm, 5 µm).
- Mobile Phase: 0.1% formic acid:acetonitrile (95:5).
- Retention Time: 6.2 minutes.
Validation Metrics:
Applications and Industrial Considerations
Pharmaceutical Formulations
This compound-loaded chitosan-grafted hydrogels demonstrate controlled release kinetics (90% release in 24 hours).
Environmental Impact
Chemical synthesis generates solvent waste (toluene, methanol), whereas plant extraction uses renewable biomass but requires large ethanol volumes.
Chemical Reactions Analysis
Types of Reactions: Gallic acid undergoes various chemical reactions, including oxidation, reduction, and esterification.
Common Reagents and Conditions:
Oxidation: this compound is readily oxidized in alkaline solutions by air, catalyzed by the enzyme gallate dioxygenase.
Reduction: It acts as a reducing agent, capable of reducing gold or silver salts to their elemental forms.
Esterification: The carboxylic acid group of this compound can be esterified with alcohols using azeotropic esterification or the Fischer method.
Major Products:
Scientific Research Applications
Antioxidant Applications
Gallic acid exhibits potent antioxidant effects, which are crucial for protecting cells from oxidative stress.
- Mechanism of Action : this compound can effectively scavenge free radicals and inhibit lipid peroxidation. Studies have shown that it enhances the activity of endogenous antioxidant enzymes, thereby reducing oxidative damage in cells .
- Case Study : A study demonstrated that this compound significantly protected retinal ganglion cells from oxidative stress induced by elevated intraocular pressure in a glaucoma model. The treatment resulted in increased cell survival and reduced levels of hypoxia-inducing factor 1α (HIF-1α), indicating its protective role against oxidative damage .
Antimicrobial Properties
This compound has shown significant antimicrobial activity against various pathogens.
- Mechanism of Action : It disrupts bacterial cell membranes and inhibits biofilm formation, which is critical for preventing persistent infections .
- Data Table: Antimicrobial Efficacy of this compound
| Pathogen | Concentration (mg/L) | Inhibition (%) |
|---|---|---|
| Escherichia coli | 100-200 | 86 |
| Staphylococcus aureus | 100-200 | 82 |
| Salmonella spp. | 100-200 | 90 |
This table illustrates the effectiveness of this compound in inhibiting bacterial growth and biofilm formation across various concentrations .
Anti-inflammatory Effects
This compound has been recognized for its anti-inflammatory properties.
- Mechanism of Action : It inhibits the production of pro-inflammatory cytokines and enzymes, thus reducing inflammation in various models .
- Case Study : In a study involving rat embryonic fibroblast cells, this compound treatment led to a significant reduction in inflammatory markers and oxidative stress indicators, showcasing its potential as an anti-inflammatory agent .
Anticancer Activity
The anticancer potential of this compound has been extensively studied.
- Mechanism of Action : this compound induces apoptosis in cancer cells by activating caspases and disrupting cell cycle progression. It has been shown to enhance the efficacy of conventional chemotherapeutics like cisplatin .
- Data Table: Anticancer Effects of this compound
| Cancer Type | Model | Effect |
|---|---|---|
| Hepatocellular carcinoma | Rat model | Decreased tumor size |
| Lung cancer | Mouse xenograft | Induced apoptosis |
| Skin cancer | ICR mice | Reduced papilloma formation |
This table summarizes the anticancer effects observed in various studies, highlighting the versatility of this compound in targeting different cancer types .
Neuroprotective Effects
Recent research indicates that this compound may offer neuroprotective benefits.
- Mechanism of Action : It protects neuronal cells from apoptosis induced by oxidative stress and enhances neuronal survival through its antioxidant properties .
- Case Study : In vitro studies on pheochromocytoma cells demonstrated that this compound significantly reduced H2O2-induced apoptosis, suggesting its potential use in neurodegenerative disease therapies .
Mechanism of Action
Gallic acid exerts its effects primarily through its antioxidant properties. It scavenges free radicals, inhibits lipid peroxidation, and maintains endogenous defense systems . It also chelates metal ions, which contributes to its high antioxidant activity . In cancer cells, this compound induces apoptosis through the generation of reactive oxygen species, regulation of apoptotic and anti-apoptotic proteins, and inhibition of matrix metalloproteinases .
Comparison with Similar Compounds
Antioxidant Activity
- This compound : Standard in DPPH and Folin-Ciocalteu assays, with FRAP value ~432.9 µM Fe(II)/g .
- Methyl Gallate : Enhanced solubility and bioavailability due to esterification, showing slightly higher FRAP activity than this compound .
- 7-O-Galloyl Catechin : Superior electron-donating capacity (FRAP = 649.5 µM Fe(II)/g) due to synergistic effects of catechin and galloyl moieties .
Anti-Obesity Effects
Anticancer Activity
Biological Activity
Gallic acid (GA), chemically known as 3,4,5-trihydroxybenzoic acid, is a naturally occurring polyphenolic compound found in various fruits, vegetables, and medicinal plants. Its diverse biological activities have garnered significant attention in recent years, particularly in the fields of pharmacology and nutrition. This article delves into the pharmacological properties of this compound, highlighting its mechanisms of action, therapeutic potential, and implications for human health.
1.1 Antioxidant Activity
This compound exhibits strong antioxidant properties, which are crucial in combating oxidative stress—a key contributor to various degenerative diseases such as cancer and cardiovascular disorders. The antioxidant activity of GA is attributed to its ability to scavenge free radicals and chelate metal ions, thereby reducing lipid peroxidation and protecting cellular components from oxidative damage .
1.2 Anti-inflammatory Effects
Research has shown that GA possesses potent anti-inflammatory effects. It modulates the expression of inflammatory cytokines and inhibits the activation of key signaling pathways such as MAPK and NF-κB. These actions help to alleviate inflammation in various models of disease, suggesting its potential use in treating inflammatory conditions .
1.3 Anticancer Activity
This compound has been investigated for its anticancer properties across multiple cancer cell lines. Studies indicate that GA can induce apoptosis in cancer cells by regulating reactive oxygen species (ROS) levels and influencing apoptotic pathways through pro-apoptotic and anti-apoptotic proteins . For instance, it has been shown to inhibit the proliferation of human colon cancer cells (HCT-15) through ROS-dependent mechanisms .
The biological activity of this compound is mediated through several mechanisms:
- Radical Scavenging: GA effectively neutralizes free radicals, reducing oxidative stress.
- Cytokine Modulation: It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.
- Apoptosis Induction: GA influences apoptotic pathways by modulating the expression of Bcl-2 family proteins.
- Gut Microbiome Interaction: Recent studies suggest that GA can positively influence gut microbiota composition and function, enhancing immune responses and gut health .
3.1 Clinical Trials
A clinical trial involving patients with inflammatory diseases demonstrated that supplementation with this compound resulted in significant reductions in inflammatory markers compared to a placebo group. This suggests that GA could be a viable adjunct therapy for managing chronic inflammation .
3.2 In Vitro Studies
In vitro studies have consistently shown that GA can inhibit cancer cell growth across various types, including lung (A549) and colon (HCT-15) cancer cells. The mechanism involves the induction of apoptosis through ROS accumulation and mitochondrial dysfunction .
4. Data Summary
The following table summarizes key findings related to the biological activities of this compound:
5.
This compound is a versatile compound with significant biological activities that hold promise for therapeutic applications in managing oxidative stress-related diseases, inflammation, and cancer. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its use in clinical settings.
Future studies should also explore the bioavailability of this compound in humans and its long-term effects on health outcomes. Given its low toxicity profile observed in various animal studies, GA presents an attractive candidate for further development as a functional food ingredient or pharmaceutical agent targeting multiple health issues.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
